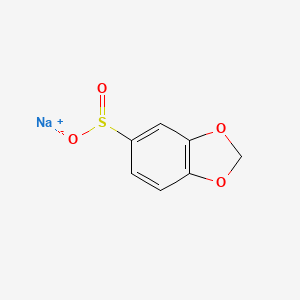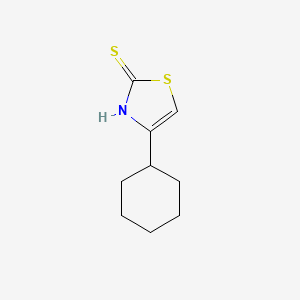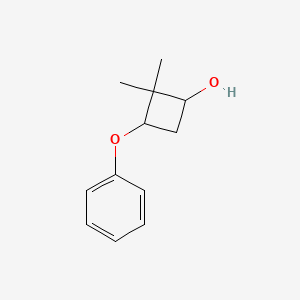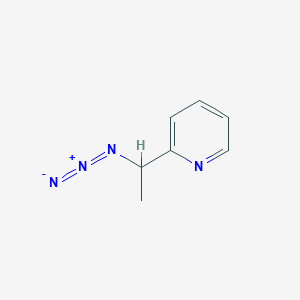![molecular formula C8H13ClO2S B12314709 rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)
rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-2-[(1R,2R)-2-シクロプロピルシクロプロピル]エタン-1-スルホニルクロリド, トランス: は、分子式C8H13ClO2Sを持つ化学化合物です。これは、スルホニルクロリド官能基を有し、エタン骨格に2つのシクロプロピル基が結合していることを特徴としています。この化合物は、そのユニークな構造的特徴と反応性のために、科学研究のさまざまな分野で注目を集めています。
準備方法
合成経路と反応条件: rac-2-[(1R,2R)-2-シクロプロピルシクロプロピル]エタン-1-スルホニルクロリド, トランスの合成は、通常、シクロプロピル含有前駆体とスルホニルクロリド試薬との反応を含みます。一般的な方法の1つは、シクロプロピルカルビノール誘導体を使用し、これを制御された条件下でクロロスルホン酸と反応させて目的のスルホニルクロリド化合物を得る方法です。この反応は、通常、不必要な副反応を防ぐために不活性雰囲気下で行われます。
工業的製造方法: この化合物の工業的製造には、同様の合成経路が採用されますが、より大規模で行われます。連続フロー反応器と最適化された反応条件を使用することで、製造プロセスの効率と収率を向上させることができます。さらに、蒸留や再結晶などの精製工程が用いられて、高純度の化合物が得られます。
化学反応の分析
反応の種類: rac-2-[(1R,2R)-2-シクロプロピルシクロプロピル]エタン-1-スルホニルクロリド, トランスは、以下を含むさまざまな種類の化学反応を起こします。
置換反応: スルホニルクロリド基は、アミン、アルコール、またはチオールなどの求核剤によって置換され、スルホンアミド、スルホン酸エステル、またはスルホンチオエステル誘導体になります。
還元反応: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するスルホニルヒドリドに還元できます。
酸化反応: シクロプロピル基の酸化により、シクロプロピルケトンまたはカルボン酸が生成されます。
一般的な試薬と条件:
置換反応: 求核剤(アミン、アルコール、チオール)、塩基(トリエチルアミン)、溶媒(ジクロロメタン)、温度(0-25℃)。
還元反応: 還元剤(水素化リチウムアルミニウム)、溶媒(エーテル)、温度(0-25℃)。
酸化反応: 酸化剤(過マンガン酸カリウム、三酸化クロム)、溶媒(アセトン、水)、温度(0-50℃)。
生成される主要な生成物:
置換反応: スルホンアミド、スルホン酸エステル、スルホンチオエステル誘導体。
還元反応: スルホニルヒドリド。
酸化反応: シクロプロピルケトン、カルボン酸。
科学的研究の応用
化学: 化学において、rac-2-[(1R,2R)-2-シクロプロピルシクロプロピル]エタン-1-スルホニルクロリド, トランスは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その反応性は、さまざまな官能化化合物の調製において貴重な中間体となります。
生物学: 生物学的研究では、この化合物はタンパク質やペプチドなどの生体分子を修飾するために使用できます。スルホニルクロリド基はタンパク質中のアミノ基と反応して、安定なスルホンアミド結合を形成することができます。この性質は、生体複合体の開発とタンパク質標識技術において役立ちます。
医学: 医薬品化学では、この化合物の誘導体は、生物活性を持つ可能性があり、潜在的な薬剤候補として検討できます。この化合物のユニークな構造的特徴は、特定の薬理学的特性を持つ分子を設計するために活用できます。
工業: 工業部門では、rac-2-[(1R,2R)-2-シクロプロピルシクロプロピル]エタン-1-スルホニルクロリド, トランスは、特殊化学品や材料の製造に使用できます。その反応性と官能基は、高分子化学や材料科学における用途に適しています。
作用機序
rac-2-[(1R,2R)-2-シクロプロピルシクロプロピル]エタン-1-スルホニルクロリド, トランスの作用機序は、求核剤との反応性に関与しています。スルホニルクロリド基は非常に求電子性が高く、標的分子中の求核性部位と反応できます。この反応により共有結合が形成され、標的分子の修飾が起こります。関与する分子標的と経路は、特定の用途と求核剤の性質によって異なります。
類似の化合物との比較
類似の化合物:
シクロプロピルメタンスルホニルクロリド: 構造が似ていますが、シクロプロピル基が1つしかありません。
シクロプロピルスルホニルクロリド: スルホニルクロリドに直接シクロプロピル基が結合しています。
エタンスルホニルクロリド: シクロプロピル基がなく、立体障害が少なくなっています。
ユニークさ: rac-2-[(1R,2R)-2-シクロプロピルシクロプロピル]エタン-1-スルホニルクロリド, トランスは、2つのシクロプロピル基が存在することでユニークであり、これらの基は立体障害をもたらし、化合物の反応性に影響を与えます。この構造的特徴は、化合物の化学反応における挙動や、生物分子との相互作用に影響を与える可能性があり、他のスルホニルクロリド誘導体とは異なるものとなっています。
類似化合物との比較
Cyclopropylmethanesulfonyl chloride: Similar in structure but with a single cyclopropyl group.
Cyclopropylsulfonyl chloride: Contains a cyclopropyl group directly attached to the sulfonyl chloride.
Ethanesulfonyl chloride: Lacks the cyclopropyl groups, making it less sterically hindered.
Uniqueness: rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans is unique due to the presence of two cyclopropyl groups, which impart steric hindrance and influence the compound’s reactivity. This structural feature can affect the compound’s behavior in chemical reactions and its interactions with biological molecules, making it distinct from other sulfonyl chloride derivatives.
特性
分子式 |
C8H13ClO2S |
|---|---|
分子量 |
208.71 g/mol |
IUPAC名 |
2-(2-cyclopropylcyclopropyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2 |
InChIキー |
UIUNVEMJQJCLHX-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CC2CCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)



![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)

![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
